molecular formula C9H3BrClN3 B11854980 6-Bromo-4-chloroquinazoline-2-carbonitrile CAS No. 1260764-89-3

6-Bromo-4-chloroquinazoline-2-carbonitrile

Katalognummer: B11854980
CAS-Nummer: 1260764-89-3
Molekulargewicht: 268.50 g/mol
InChI-Schlüssel: KGUKPRFNHMYKRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-chloroquinazoline-2-carbonitrile is a chemical compound with the molecular formula C9H3BrClN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloroquinazoline-2-carbonitrile typically involves the reaction of appropriate substituted anilines with cyanogen bromide and phosphorus oxychloride. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the reaction. The process involves multiple steps, including halogenation and cyclization, to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-chloroquinazoline-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-chloroquinazoline-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: It is used in the study of biological pathways and molecular interactions, particularly in the context of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Bromo-4-chloroquinazoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-4-chloroquinazoline-2-carbonitrile is unique due to the presence of both bromine and chlorine atoms, as well as the carbonitrile group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

1260764-89-3

Molekularformel

C9H3BrClN3

Molekulargewicht

268.50 g/mol

IUPAC-Name

6-bromo-4-chloroquinazoline-2-carbonitrile

InChI

InChI=1S/C9H3BrClN3/c10-5-1-2-7-6(3-5)9(11)14-8(4-12)13-7/h1-3H

InChI-Schlüssel

KGUKPRFNHMYKRN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)C(=NC(=N2)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.